(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H24N2OS and its molecular weight is 304.45. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Narcotic Antagonist Activities
A study conducted by Takeda et al. (1977) explored the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to the compound . They found that certain derivatives in this series exhibited a well-balanced profile of antagonist-analgesic agent with low physical dependence capacity, indicating potential applications in pain management and narcotic antagonism (Takeda et al., 1977).
Synthesis and Characterization Studies
Various studies have focused on synthesizing and characterizing compounds structurally similar to (3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone. For instance, Mzozoyana and van Heerden (2017) synthesized biologically active benzophenone derivatives using a sequence that included methylation and Friedel-Crafts acylation (Mzozoyana & van Heerden, 2017). Moreover, G.Thirunarayanan (2015) synthesized a series of methanones with antimicrobial, antioxidant, and insect antifeedant activities, highlighting the diverse potential applications of these compounds in biological and chemical research (G.Thirunarayanan, 2015).
Antimicrobial Agent Synthesis
Hublikar et al. (2019) conducted a study on synthesizing novel pyrrole chalcone derivatives, which showed significant antimicrobial activity. This research points to the potential use of similar compounds in developing new antimicrobial agents, which could be significant in medical and pharmaceutical applications (Hublikar et al., 2019).
Antipsychotic Activity Investigation
In a study by Gopi, Sastry, and Dhanaraju (2017), novel Azodye/Schiff base/Chalcone derivatives were synthesized and shown to have excellent antipsychotic activity. This suggests the potential application of structurally similar compounds in the field of neuropsychiatric drug development (Gopi, Sastry, & Dhanaraju, 2017).
Antibacterial Activity
The study by Reddy et al. (2011) focused on the synthesis and biological study of (3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1]oct-8yl)-phenyl-methanone derivatives, which exhibited promising in vitro antibacterial activity. This research underscores the significance of such compounds in developing new antibacterial agents (Reddy et al., 2011).
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-18(2)13-6-4-5-12(9-13)17(20)19-14-7-8-15(19)11-16(10-14)21-3/h4-6,9,14-16H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJHYVJSOIMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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